REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C(N(CC)CC)C.CS(Cl)(=O)=[O:25].[C-]#N.[K+].[CH2:31]([OH:33])C>C(Cl)Cl.CS(C)=O>[F:1][C:2]1[CH:7]=[C:6]([CH2:8][C:31]([OH:33])=[O:25])[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC(=C1)CO)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature till the TLC
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
added drop wise over 5 minutes
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material (2 hrs)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after completion of the reaction
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with water, saturated NaHCO3 solution, and saturated NaCl solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to produce yellow oil
|
Type
|
CUSTOM
|
Details
|
the oil produced
|
Type
|
TEMPERATURE
|
Details
|
it was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Ethanol was evaporated
|
Type
|
WASH
|
Details
|
solid was washed with 50 ml water
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in 20 ml of ethanol
|
Type
|
ADDITION
|
Details
|
20 ml of conc. H2SO4 was added
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
ADDITION
|
Details
|
poured to 200 ml of crushed ice
|
Type
|
FILTRATION
|
Details
|
the solid was collected by vacuum filtration
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 24 hrs
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with DCM and ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from isopropanol-water
|
Type
|
CUSTOM
|
Details
|
to give white solid (0.15 gm, 18% in 3 steps) H1-NMR
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC(=C1)CC(=O)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |